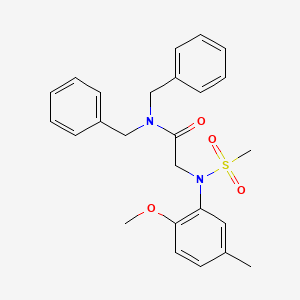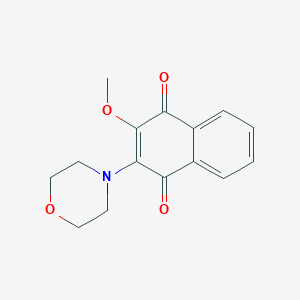![molecular formula C15H11NO3S B5732874 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure.
作用机制
The mechanism of action of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating specific signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and migration. The compound has also been found to interact with specific proteins involved in Alzheimer's disease pathology, potentially inhibiting the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been found to improve cognitive function and memory in Alzheimer's disease models.
实验室实验的优点和局限性
One advantage of using 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the compound has shown promising results in various assays, making it a potentially useful tool for studying specific biological processes. However, one limitation of using the compound is its relatively low solubility in water, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research on 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as a drug candidate for cancer and Alzheimer's disease. Additionally, the compound's potential as a fluorescent probe for biological imaging could be explored further. Another potential direction is to investigate the compound's interactions with specific proteins and signaling pathways in cells, which could provide insights into its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 2-furylcarboxaldehyde and 4-(methylthio)benzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, forming the desired compound as a yellow solid. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学研究应用
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly for the treatment of cancer and Alzheimer's disease. The compound has also been investigated for its antimicrobial and anti-inflammatory properties, as well as its potential use as a fluorescent probe for biological imaging.
属性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-20-11-6-4-10(5-7-11)9-12-15(17)19-14(16-12)13-3-2-8-18-13/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXIGWDIAIWGQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)




![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)